molecular formula C19H27NO5 B2688931 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide CAS No. 899958-40-8

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide

Cat. No. B2688931
CAS RN: 899958-40-8
M. Wt: 349.427
InChI Key: NJAIYIINVBEMLH-UHFFFAOYSA-N
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Description

“N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide” is a complex organic compound. The “1,4-dioxaspiro[4.4]nonan-2-ylmethyl” part suggests the presence of a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “3,4-diethoxybenzamide” part indicates the presence of a benzamide group with ethoxy substituents at the 3 and 4 positions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic structure and the benzamide group. The presence of the ethoxy groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the ethoxy groups could make the compound more soluble in organic solvents .

Scientific Research Applications

Bioerodible Drug Delivery Devices

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide is related to the class of poly(ortho esters) which have significant utility in bioerodible drug delivery devices. These devices exploit the acid sensitivity of poly(ortho esters), allowing for controlled drug release over periods ranging from hours to months. Such systems offer considerable potential in targeted drug delivery, maximizing therapeutic efficacy while minimizing systemic exposure (Heller, 1990).

Antiviral Activity

N-phenylbenzamide derivatives, which are structurally related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, have been studied for their antiviral activities. Specifically, certain derivatives have shown efficacy against Enterovirus 71 (EV 71) strains at low micromolar concentrations, suggesting their potential as lead compounds in anti-EV 71 drug development (Ji et al., 2013).

Analgesic and Anti-inflammatory Effects

Compounds related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, like certain benzanilides, have demonstrated notable analgesic and anti-inflammatory effects. They have shown efficacy in reducing pain and inflammation in animal models, indicating their potential therapeutic applications in pain and inflammatory disorders (Oskay et al., 1989).

Electrochemical Sensing Applications

N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs modified carbon paste electrodes, related to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, have been utilized for the electrocatalytic determination of biomolecules like glutathione and piroxicam. This underscores the compound's potential in biosensing and analytical applications (Karimi-Maleh et al., 2014).

Serotonin Receptor Agonists

Derivatives of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide have been reported as potent serotonin (5-HT1A) receptor agonists. These compounds are of interest for their neuroprotective and antinociceptive activities, offering new strategies for pain control and possibly for the treatment of neurological disorders (Franchini et al., 2017).

Antiparasitic Drug Candidates

Compounds structurally similar to N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide, like N-89, have shown promise as antiparasitic drug candidates. They have been effective against juvenile stages of Schistosoma mansoni, a parasitic worm, by targeting lysosome-like organelles. This indicates potential applications in treating schistosomiasis (Yamabe et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential use as a pharmaceutical, the mechanism of action would depend on the biological target of the compound.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-3-22-16-8-7-14(11-17(16)23-4-2)18(21)20-12-15-13-24-19(25-15)9-5-6-10-19/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAIYIINVBEMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide

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